molecular formula C18H20Cl2N2O3S B345814 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 853744-46-4

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B345814
CAS No.: 853744-46-4
M. Wt: 415.3g/mol
InChI Key: PNZMVANKMATEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a dichloro-ethoxybenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of 3,4-Dichloro-2-ethoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-4-phenylpiperazine: Lacks the ethoxy and sulfonyl groups.

    1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine: Contains a methoxy group instead of an ethoxy group.

Uniqueness

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both the ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-2-25-18-16(9-8-15(19)17(18)20)26(23,24)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMVANKMATEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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